2-Chloro-N-isopropyl-N-(4-nitro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13477432
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2O3 |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 2-chloro-N-[(4-nitrophenyl)methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H15ClN2O3/c1-9(2)14(12(16)7-13)8-10-3-5-11(6-4-10)15(17)18/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | OROBEUOHGKIVGF-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide group substituted with a chlorine atom at the α-carbon, an isopropyl group, and a 4-nitrobenzyl moiety. Its IUPAC name, 2-chloro-N-[(4-nitrophenyl)methyl]-N-propan-2-ylacetamide, reflects this arrangement. The nitro group at the para position of the benzyl ring contributes to its electron-withdrawing properties, influencing reactivity and potential interactions with biological targets .
Key Structural Features:
-
Chloroacetamide backbone: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
-
Isopropyl group: Introduces steric bulk, potentially affecting binding affinity in biological systems.
-
4-Nitrobenzyl moiety: Imparts polarity and stabilizes charge distribution through resonance .
Physicochemical Profile
The compound’s moderate lipophilicity (LogP = 2.5) suggests balanced solubility in both aqueous and organic phases, while its polar surface area indicates potential membrane permeability .
Synthesis and Preparation
Synthetic Routes
While no dedicated synthesis for this compound is documented, analogous chloroacetamides are typically prepared via acyl chloride-mediated reactions. A patent describing the synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (CN111004141A) provides a relevant template :
-
Acylation of Paranitroaniline:
-
Alkylation with Isopropyl Groups:
Optimization Challenges
-
Nitro Group Sensitivity: The electron-deficient nitrobenzyl group may necessitate controlled reaction conditions to avoid reduction or side reactions .
-
Steric Hindrance: The isopropyl group could slow reaction kinetics, requiring extended reaction times or elevated temperatures .
| Parameter | Recommendation | Source |
|---|---|---|
| Toxicity Classification | Not for human/veterinary use | |
| Storage | Cool, dry place; inert atmosphere | |
| Handling Precautions | Use PPE; avoid inhalation |
Toxicological Data Gaps
-
Acute Toxicity: No LD₅₀ values reported.
-
Mutagenicity: Limited data; related compounds show low genotoxicity in vitro .
Physicochemical and Pharmacokinetic Profile
ADME Properties (Predicted)
| Parameter | Value | Implication |
|---|---|---|
| Bioavailability Score | 0.55 | Moderate oral absorption |
| Blood-Brain Barrier | Likely permeable | Potential CNS activity |
| CYP450 Inhibition | Low | Reduced drug-drug interactions |
Solubility and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume